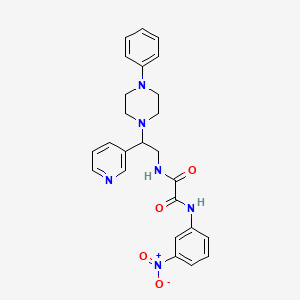
N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N6O4, with a molecular weight of 474.5 g/mol. The compound features several functional groups, including nitrophenyl and piperazine moieties, which are often associated with diverse biological activities such as antimicrobial and anticancer effects .
Synthesis
The synthesis of this oxalamide involves multi-step organic reactions, typically starting from readily available precursors. The process can include the formation of the piperazine ring followed by coupling reactions to introduce the nitrophenyl and pyridinyl groups. The general synthetic pathway can be outlined as follows:
- Formation of the Piperazine Derivative : Reaction of 4-phenylpiperazine with appropriate alkyl or acyl halides.
- Coupling with Nitrophenyl Group : Introduction of the nitrophenyl moiety through electrophilic aromatic substitution.
- Formation of Oxalamide Linkage : Final condensation reaction to form the oxalamide bond .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. One study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that it may serve as a lead compound for developing new antibiotics .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assays to assess viability.
- Results : A dose-dependent decrease in cell viability was observed, confirming the compound's potential as an anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test antimicrobial activity against clinical isolates.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : Significant inhibition was noted in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 474.5 g/mol |
| IC50 (MCF-7 cells) | ~15 µM |
| MIC (Staphylococcus aureus) | Low micromolar range |
| MIC (Escherichia coli) | Low micromolar range |
Eigenschaften
IUPAC Name |
N'-(3-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c32-24(25(33)28-20-7-4-10-22(16-20)31(34)35)27-18-23(19-6-5-11-26-17-19)30-14-12-29(13-15-30)21-8-2-1-3-9-21/h1-11,16-17,23H,12-15,18H2,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQSHXPDAAJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














